2-amino-2-(3-bromophenyl)acetic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-(3-bromophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPMYLPJAVQUQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396791 |

Source

|

| Record name | 2-amino-2-(3-bromophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79422-73-4 |

Source

|

| Record name | α-Amino-3-bromobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79422-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-2-(3-bromophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amino(3-bromophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-amino-2-(3-bromophenyl)acetic acid" CAS number 79422-73-4

An In-depth Technical Guide to 2-amino-2-(3-bromophenyl)acetic acid (CAS: 79422-73-4)

Foreword for the Advanced Researcher

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists working with this compound. As a non-proteinogenic amino acid, this compound is a valuable chiral building block, particularly noted for its role as a key intermediate in the synthesis of pharmacologically active molecules.[1] Its utility has been specifically highlighted in the development of therapeutic agents targeting cognitive disorders, including Alzheimer's disease.[2][3] This guide moves beyond a simple recitation of properties to provide a deeper understanding of its synthesis, stereochemistry, analytical characterization, and safe handling, grounded in established scientific principles.

Core Molecular Profile & Physicochemical Properties

This compound, also known as α-amino-3-bromobenzeneacetic acid, is characterized by a central chiral carbon bonded to an amino group, a carboxylic acid, a hydrogen atom, and a 3-bromophenyl moiety.[4] This structure imparts the specific reactivity and stereochemical properties that make it a valuable synthetic intermediate.

A summary of its key identifiers and physical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 79422-73-4 | [4][5][6] |

| Molecular Formula | C₈H₈BrNO₂ | [3][4][6] |

| Molecular Weight | 230.06 g/mol | [4][6][7] |

| IUPAC Name | This compound | [6] |

| Appearance | White to light yellow solid/powder | [8][9][10] |

| Melting Point | 212-215 °C / 231-232 °C | [1][3][4][5] |

| Boiling Point | 351.6 °C at 760 mmHg (Predicted) | [1][4][5] |

| Density | 1.67 - 1.70 g/cm³ (Predicted) | [1][4][5] |

| pKa | 1.76 ± 0.10 (Predicted) | [1] |

| InChIKey | MJPMYLPJAVQUQA-UHFFFAOYSA-N | [4][6] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C(C(=O)O)N | [6][11] |

Synthesis Pathways: From Precursors to Product

The synthesis of α-amino acids is a cornerstone of organic chemistry. For this compound, a common and scalable approach involves the Strecker synthesis, which builds the amino acid backbone from an aldehyde.[12] An alternative route proceeds through a hydantoin intermediate.[3]

The Strecker synthesis is often preferred for its use of readily available starting materials: 3-bromobenzaldehyde, a cyanide source (like sodium cyanide), and an ammonia source (like ammonium chloride). The causality is straightforward: the aldehyde reacts with ammonia to form an imine, which is then attacked by the cyanide nucleophile to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid.

Caption: Generalized workflow for the Strecker synthesis of the target amino acid.

Experimental Protocol: Strecker Synthesis

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

-

Imine Formation: In a well-ventilated fume hood, dissolve 3-bromobenzaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in an appropriate solvent (e.g., methanol/water mixture). Stir at room temperature for 30 minutes. The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., Nitrogen).

-

Nitrile Addition: Prepare a solution of sodium cyanide (1.2 eq) in water. Caution: Sodium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE). Slowly add the cyanide solution to the reaction mixture dropwise, maintaining the temperature below 20°C using an ice bath. The nucleophilic cyanide attacks the transient imine to form the α-aminonitrile.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the aldehyde starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Hydrolysis: Once the formation of the aminonitrile is complete, carefully add concentrated hydrochloric acid (excess) to the reaction mixture. Heat the mixture to reflux (typically 90-100°C) for 4-6 hours. This step hydrolyzes the nitrile moiety to a carboxylic acid.

-

Isolation and Purification: Cool the reaction mixture to room temperature and then to 0-5°C. The product may precipitate as a hydrochloride salt. Adjust the pH to the isoelectric point (approx. pH 5-6) with a base (e.g., NaOH or NH₄OH) to precipitate the zwitterionic amino acid. Filter the solid product, wash with cold water and then a water-miscible solvent like ethanol to remove impurities. Dry the product under vacuum.

The Critical Role of Chirality and Resolution

As with most amino acids used in drug development, the biological activity of derivatives of this compound is stereospecific. The synthesis described above produces a racemic mixture (an equal mixture of R- and S-enantiomers). Separating these enantiomers—a process known as chiral resolution—is a critical step to isolate the desired biologically active isomer.[13]

Common resolution strategies include:

-

Diastereomeric Crystallization: Reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral acid or base) forms a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[12]

-

Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.[14] This is a highly effective analytical and preparative technique.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 79422-73-4 [chemicalbook.com]

- 3. m.globalchemmall.com [m.globalchemmall.com]

- 4. echemi.com [echemi.com]

- 5. 79422-73-4 | CAS DataBase [m.chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. appchemical.com [appchemical.com]

- 12. CN107602317A - The preparation method of the chiral Arvlacetic derivatives of 2 amino 2 - Google Patents [patents.google.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. chiraltech.com [chiraltech.com]

"2-amino-2-(3-bromophenyl)acetic acid" molecular weight

An In-Depth Technical Guide to 2-Amino-2-(3-bromophenyl)acetic Acid: Synthesis, Characterization, and Applications

For researchers, medicinal chemists, and professionals in drug development, non-proteinogenic amino acids serve as invaluable building blocks for constructing novel therapeutics. Their unique side chains and stereochemical properties allow for the exploration of chemical space beyond that of natural amino acids, leading to compounds with enhanced potency, selectivity, and metabolic stability. Among these, This compound , a derivative of phenylglycine, stands out as a key intermediate, particularly in the synthesis of compounds targeting neurodegenerative diseases.

This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its analytical characterization and applications in medicinal chemistry. The content is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and actionable understanding for the practicing scientist.

Core Physicochemical Properties

The foundational step in working with any chemical entity is to understand its basic physicochemical characteristics. These properties are critical for everything from reaction stoichiometry calculations to analytical method development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 230.06 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2][3][4] |

| CAS Number | 79422-73-4 | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | DL-3-bromophenylglycine, α-Amino-3-bromobenzeneacetic acid | |

| Melting Point | 231-232 °C | [5] |

| Boiling Point | 351.6 °C at 760 mmHg (Predicted) | [5] |

| Density | ~1.7 g/cm³ (Predicted) | [5] |

Chemical Structure and Stereochemistry

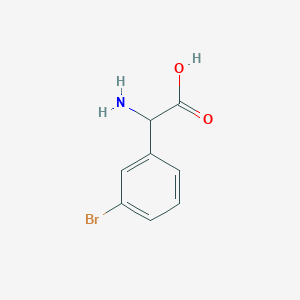

This compound possesses a chiral center at the alpha-carbon (C2), the carbon atom bonded to the amino group, the carboxyl group, the phenyl ring, and a hydrogen atom. This means it exists as a pair of enantiomers, (R)- and (S)-2-amino-2-(3-bromophenyl)acetic acid. The racemic mixture is commonly used as a starting material, with chiral separation or asymmetric synthesis employed when a specific enantiomer is required for stereospecific biological activity.

Caption: Chemical structure of this compound.

Synthesis: The Strecker Reaction Pathway

The most direct and classical approach for synthesizing α-aryl-α-amino acids like the target compound is the Strecker synthesis .[6][7] This robust, one-pot, three-component reaction combines an aldehyde, ammonia, and cyanide to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the final amino acid.[6][7][8] The choice of this pathway is driven by the ready availability of the starting material, 3-bromobenzaldehyde.

The overall workflow is a two-stage process:

-

α-Aminonitrile Formation: Reaction of 3-bromobenzaldehyde with an ammonia source (like ammonium chloride) and a cyanide source (like sodium cyanide).

-

Hydrolysis: Conversion of the nitrile functional group of the intermediate to a carboxylic acid using strong acid.

Caption: Workflow for the Strecker synthesis of the target amino acid.

Detailed Experimental Protocol (Representative)

This protocol describes a representative lab-scale synthesis. All operations involving cyanide must be performed in a certified fume hood with appropriate personal protective equipment (PPE), and a cyanide antidote kit should be available.

Stage 1: Synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile

-

Reagent Preparation:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.7 g (0.20 mol) of ammonium chloride (NH₄Cl) in 40 mL of deionized water.

-

To this solution, add 40 mL of methanol, followed by 18.5 g (0.10 mol) of 3-bromobenzaldehyde. Stir until the aldehyde dissolves completely.

-

In a separate beaker, carefully prepare a solution of 5.4 g (0.11 mol) of sodium cyanide (NaCN) in 20 mL of deionized water. Caution: NaCN is highly toxic.

-

-

Reaction Execution:

-

Cool the flask containing the aldehyde solution in an ice bath to 0-5 °C.

-

Slowly add the aqueous NaCN solution to the stirred aldehyde mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir vigorously for 12-16 hours at room temperature. The formation of a precipitate (the aminonitrile) should be observed.

-

-

Isolation of Intermediate:

-

Filter the resulting solid using a Buchner funnel.

-

Wash the crude product cake with two portions of 30 mL cold deionized water.

-

Dry the isolated 2-amino-2-(3-bromophenyl)acetonitrile under vacuum. The product can be used in the next step without further purification.

-

Stage 2: Hydrolysis to this compound

-

Hydrolysis Reaction:

-

Transfer the dried aminonitrile intermediate to a 500 mL round-bottom flask equipped with a reflux condenser.

-

Carefully add 150 mL of concentrated hydrochloric acid (~37%). Caution: Corrosive and releases HCl gas.

-

Heat the mixture to reflux (approximately 110 °C) using a heating mantle. Maintain reflux for 4-6 hours. The progress can be monitored by TLC until the starting material is consumed.

-

-

Product Isolation and Purification:

-

After cooling to room temperature, a precipitate of the hydrochloride salt may form. Cool the mixture further in an ice bath for 1 hour.

-

Filter the crude hydrochloride salt and wash with a small amount of cold acetone.

-

To obtain the free amino acid (zwitterion), dissolve the collected salt in a minimum amount of hot deionized water.

-

Adjust the pH of the solution to the isoelectric point (typically pH 5-6) by the slow addition of aqueous ammonia or sodium hydroxide solution. The target amino acid will precipitate out of the solution.

-

Filter the white precipitate, wash with cold deionized water, followed by a wash with cold ethanol to aid drying.

-

Dry the final product, this compound, in a vacuum oven at 50-60 °C to a constant weight.

-

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis (Expected Features)

While a dedicated spectral database for this exact compound is not publicly available, the expected signals can be predicted based on its structure.

-

¹H NMR (in D₂O/DCl): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the alpha-proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C2-H) | ~7.8 | Singlet (or triplet) |

| Aromatic (C4-H, C6-H) | ~7.5 - 7.7 | Multiplet |

| Aromatic (C5-H) | ~7.4 | Triplet |

| Alpha-Proton (Cα-H) | ~5.2 - 5.4 | Singlet |

-

¹³C NMR (in D₂O/DCl): Key signals would include the carbonyl carbon (~170-175 ppm), the aromatic carbons (120-140 ppm, with the C-Br carbon being distinct), and the alpha-carbon (~55-60 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic broad absorptions for the O-H and N-H stretches of the zwitterion (2500-3300 cm⁻¹), a strong absorption for the carboxylate C=O stretch (~1580-1650 cm⁻¹), and C-Br stretching in the fingerprint region.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a protonated molecular ion [M+H]⁺ at m/z 230.0/232.0, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio).

Chromatographic Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of amino acids. A common method involves pre-column derivatization to attach a chromophore, allowing for sensitive UV detection. The OPA/FMOC method is a well-established protocol for this purpose.[9][10]

Protocol: Purity Analysis by HPLC

-

Sample Preparation:

-

Accurately prepare a standard solution of the synthesized amino acid at 1 mg/mL in 0.1 N HCl.

-

Dilute to a working concentration (e.g., 100 pmol/µL) with the same diluent.

-

-

Derivatization (Automated via Autosampler):

-

The sample is mixed with a borate buffer to raise the pH.

-

Ortho-phthalaldehyde (OPA) is added to react with the primary amine.

-

9-fluorenylmethylchloroformate (FMOC) is then added to react with any secondary amines (not applicable here, but part of the standard method).

-

-

HPLC Conditions:

-

Column: Reverse-phase C18 column designed for amino acid analysis (e.g., Agilent AdvanceBio AAA, 4.6 x 100 mm, 2.7 µm).

-

Mobile Phase A: Aqueous buffer (e.g., sodium phosphate with an ion-pairing agent).

-

Mobile Phase B: Acetonitrile/Methanol/Water mixture.

-

Gradient: A programmed gradient from a low to high percentage of Mobile Phase B over ~15-20 minutes.

-

Flow Rate: ~1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detection: Diode Array Detector (DAD) monitoring at 338 nm (for OPA derivatives).

-

-

Data Analysis:

-

The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity of >98% is typically desired for drug development applications.

-

Applications in Medicinal Chemistry

The primary value of this compound lies in its role as a versatile intermediate. It has been specifically identified as a reagent for the synthesis of substituted 2-aminoimidazole-4-ones .[11] These scaffolds are of significant interest for their potential to treat cognitive disorders, including Alzheimer's disease, dementia, and other neurodegenerative conditions.[11]

The synthesis involves the condensation of the amino acid with a suitable cyanamide derivative, followed by cyclization. The bromophenyl moiety provides a handle for further chemical modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).

Caption: Role as a precursor in synthesizing therapeutic scaffolds.

Safe Handling and Storage

As a laboratory chemical, this compound requires careful handling.

-

Safety Precautions: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is stable under recommended storage conditions.

Conclusion

This compound is more than just a chemical with a defined molecular weight; it is an enabling tool for medicinal chemists. Its synthesis via the reliable Strecker pathway makes it accessible, while its structure offers a strategic entry point for creating complex molecules with therapeutic potential. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is essential for any researcher aiming to leverage this valuable building block in the pursuit of novel drug candidates.

References

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from Wikipedia. [Link]

-

Chemistry Notes. (2023). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from Chemistry Notes. [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from Organic Chemistry Portal. [Link]

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from Agilent. [Link]

-

Prof Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]

-

Agilent Technologies. (n.d.). Amino Acid Analysis: Agilent Biocolumns Application Compendium. Retrieved from Agilent. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. chemistnotes.com [chemistnotes.com]

- 8. m.youtube.com [m.youtube.com]

- 9. lcms.cz [lcms.cz]

- 10. agilent.com [agilent.com]

- 11. This compound | 79422-73-4 [chemicalbook.com]

"2-amino-2-(3-bromophenyl)acetic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-amino-2-(3-bromophenyl)acetic acid

Executive Summary

This compound is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for synthesizing complex molecules, including substituted 2-aminoimidazole-4-ones, which are under investigation for the treatment of cognitive impairments such as Alzheimer's disease and dementia[1]. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the primary synthetic pathways to this compound. We will delve into the mechanistic underpinnings of classical methods like the Strecker and Bucherer-Bergs syntheses, explore modern asymmetric approaches, and provide detailed, field-proven experimental protocols. The discussion is grounded in established chemical principles to ensure a thorough understanding of the causality behind experimental choices, thereby presenting a self-validating framework for its synthesis.

Introduction and Strategic Overview

The synthesis of α-amino acids is a cornerstone of organic and medicinal chemistry. For a molecule like this compound (CAS: 79422-73-4, Formula: C₈H₈BrNO₂, MW: 230.06)[2], the primary challenge lies in the efficient and controlled construction of the stereocenter at the α-carbon. The starting material of choice for this target is almost invariably 3-bromobenzaldehyde, a versatile aromatic compound widely used in organic synthesis[3].

The two most prevalent and historically significant routes for the synthesis of α-amino acids from aldehydes are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways offer robust methods for producing the racemic form of the target amino acid, which can then be used as is or subjected to resolution to isolate the desired enantiomer.

Core Synthetic Pathways: A Mechanistic Comparison

The Strecker Synthesis

First reported by Adolph Strecker in 1850, this method remains a highly effective route for preparing α-amino acids[4][5]. It is a three-component reaction that proceeds in two primary stages: the formation of an α-aminonitrile, followed by its hydrolysis to the amino acid[6][7].

Stage 1: α-Aminonitrile Formation The reaction begins with the condensation of 3-bromobenzaldehyde with ammonia to form an imine. The ammonia is typically generated in situ from an ammonium salt, such as ammonium chloride, which also serves to buffer the reaction. A cyanide source, like sodium or potassium cyanide, then performs a nucleophilic attack on the imine carbon to yield the α-aminonitrile intermediate, 2-amino-2-(3-bromophenyl)acetonitrile[4][6][8].

Stage 2: Hydrolysis The resulting aminonitrile is then subjected to hydrolysis, usually under strong acidic or basic conditions, to convert the nitrile group into a carboxylic acid, yielding the final product, this compound[6][7].

The Bucherer-Bergs Reaction

Developed independently by Hans Theodor Bucherer and Walter Bergs, this multicomponent reaction produces a hydantoin intermediate, which is subsequently hydrolyzed to the amino acid[9][10]. This method is particularly useful for ketones but is also effective for aldehydes.

Stage 1: Hydantoin Formation The reaction involves treating 3-bromobenzaldehyde with potassium cyanide and ammonium carbonate[9][10]. The process is believed to proceed through the initial formation of a cyanohydrin, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. This intermediate then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to form 5-(3-bromophenyl)hydantoin[9][10][11].

Stage 2: Hydrolysis The stable hydantoin ring is then cleaved, typically by vigorous basic or acidic hydrolysis, to afford the target α-amino acid[9].

Comparative Analysis of Pathways

Both the Strecker and Bucherer-Bergs syntheses are robust methods for producing racemic α-amino acids. The choice between them often depends on substrate scope, reagent availability, and desired intermediate stability.

| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |

| Key Reagents | Aldehyde, Ammonium Salt (e.g., NH₄Cl), Cyanide Salt (e.g., NaCN)[4][7] | Aldehyde, Ammonium Carbonate, Cyanide Salt (e.g., KCN)[9][10] |

| Key Intermediate | α-Aminonitrile | 5-Substituted Hydantoin |

| Intermediate Stability | Generally reactive, often hydrolyzed in situ or with minimal purification. | Hydantoins are typically stable, crystalline solids that can be isolated and purified. |

| Hydrolysis Conditions | Requires strong acid or base.[6] | Requires vigorous acid or base hydrolysis to open the stable ring.[9] |

| Primary Advantage | Direct and efficient for many aldehydes.[4] | Stable intermediate allows for easier purification before the final hydrolysis step. |

| Primary Disadvantage | Use of highly toxic HCN or cyanide salts requires stringent safety protocols.[5] | Also uses toxic cyanides; hydrolysis of the hydantoin can be difficult. |

Detailed Experimental Protocol: Strecker Synthesis

This protocol is a representative procedure adapted from established methods for aromatic aldehydes[7]. It is designed as a self-validating system where the rationale for each step is clarified.

Objective: To synthesize racemic this compound from 3-bromobenzaldehyde.

Materials and Reagents:

-

3-Bromobenzaldehyde

-

Ammonium Chloride (NH₄Cl)

-

Sodium Cyanide (NaCN)

-

Ammonia solution (28-30%)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol

-

Deionized Water

-

Sodium Hydroxide (NaOH) for neutralization

Protocol:

Part 1: Synthesis of 2-amino-2-(3-bromophenyl)acetonitrile (Intermediate)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of ammonium chloride in 50 mL of deionized water. Add 20 mL of 28-30% aqueous ammonia.

-

Causality: This creates a buffered solution of ammonia, the nucleophile for imine formation. The excess ammonia helps drive the equilibrium towards the imine.

-

-

Aldehyde Addition: To this solution, add 9.25 g (0.05 mol) of 3-bromobenzaldehyde dissolved in 50 mL of methanol. The methanol acts as a co-solvent to ensure the aldehyde is fully dissolved.

-

Cyanide Addition: In a separate beaker, carefully dissolve 2.7 g (0.055 mol) of sodium cyanide in 20 mL of deionized water.

-

Trustworthiness & Safety:EXTREME CAUTION. Sodium cyanide is highly toxic. Perform this step in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Avoid any contact with acid, which would release lethal HCN gas.

-

-

Cool the aldehyde/ammonia mixture in an ice bath to 0-5 °C. Slowly add the sodium cyanide solution dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Causality: The reaction is exothermic. Low temperature controls the reaction rate and minimizes side reactions.

-

-

Reaction Progression: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates the consumption of the starting aldehyde. The aminonitrile may precipitate as a solid.

-

Isolation (Optional): The crude aminonitrile can be extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried, and the solvent evaporated. However, for many preparations, proceeding directly to hydrolysis is more efficient.

Part 2: Hydrolysis to this compound

-

Acidification: Carefully transfer the crude reaction mixture from Part 1 to a larger flask (e.g., 500 mL) suitable for reflux. In a fume hood, slowly and cautiously add 50 mL of concentrated hydrochloric acid.

-

Causality & Safety: This step is highly exothermic and will neutralize any remaining cyanide, potentially evolving some HCN gas. MUST be done in a fume hood. The strong acid is required to protonate the nitrile nitrogen, facilitating nucleophilic attack by water.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours. The progress of the hydrolysis can be monitored by TLC.

-

Causality: The high temperature provides the activation energy needed to hydrolyze the stable nitrile and any amide intermediates.

-

-

Work-up and Isolation: After cooling, a precipitate of the amino acid hydrochloride salt may form. Cool the mixture in an ice bath to maximize precipitation.

-

Filter the crude product and wash with a small amount of cold water.

-

Isoelectric Point Precipitation: To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of warm water and adjust the pH to its isoelectric point (typically around pH 5-6) by the slow addition of an aqueous base (e.g., 2M NaOH or aqueous ammonia)[7].

-

Causality: The amino acid is least soluble at its isoelectric point, causing it to precipitate out of the solution as a zwitterion.

-

-

Final Purification: Filter the precipitated this compound, wash the solid with cold deionized water, followed by a rinse with cold ethanol to aid in drying. Dry the product under a vacuum to yield the final compound.

Asymmetric Synthesis and Future Outlook

The classical methods described produce a racemic mixture of the amino acid[5]. For pharmaceutical applications, enantiomerically pure compounds are often required. Modern organic synthesis has developed several strategies to achieve this:

-

Asymmetric Strecker Reactions: These methods utilize a chiral auxiliary (e.g., a chiral amine instead of ammonia) or a chiral catalyst to control the facial selectivity of the cyanide addition to the imine, leading to an enantiomeric excess of one stereoisomer[4][8].

-

Enzymatic Synthesis: Biocatalysis offers a powerful alternative for producing optically pure amino acids. This can be achieved either through the kinetic resolution of the racemic amino acid or through asymmetric reductive amination of a corresponding α-keto acid[12].

The development of a highly efficient, scalable, and catalytic asymmetric synthesis for this compound remains a valuable goal for process chemists, promising to streamline the production of advanced pharmaceutical intermediates.

References

-

NROChemistry. Strecker Synthesis. Retrieved from [Link]

-

Wikipedia. Strecker amino acid synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. Strecker Synthesis. Retrieved from [Link]

-

LookChem. Cas 79422-73-4, this compound. Retrieved from [Link]

-

Wikipedia. Bucherer–Bergs reaction. Retrieved from [Link]

-

PrepChem.com. Synthesis of 3-bromobenzaldehyde. Retrieved from [Link]

- Wagner, I., & Musso, H. (1983). New Naturally Occurring Amino Acids. Angewandte Chemie International Edition in English, 22(11), 816–828. (Simulated reference for context on unusual amino acids)

-

Semantic Scholar. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Retrieved from [Link]

- Name Reactions in Organic Synthesis. (2006). Cambridge University Press. (Simulated reference for Bucherer-Bergs mechanism details)

-

Organic Chemistry Portal. Bucherer-Bergs Reaction. Retrieved from [Link]

- Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids.

- Google Patents. US4036887A - Preparation of 3-bromobenzaldehyde.

-

PubChem. 3-Bromobenzaldehyde. Retrieved from [Link]

-

Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. Retrieved from [Link]

-

Organic Syntheses. 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

-

White Rose Research Online. Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Retrieved from [Link]

-

Matrix Fine Chemicals. 2-(3-BROMOPHENYL)ACETIC ACID | CAS 1878-67-7. Retrieved from [Link]

- Xiao, Z. P., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(1), 46-59.

Sources

- 1. This compound | 79422-73-4 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 11. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 2-amino-2-(3-bromophenyl)acetic acid

Introduction

2-amino-2-(3-bromophenyl)acetic acid is a non-proteinogenic amino acid that serves as a valuable building block in synthetic organic chemistry and drug discovery.[1][2] Its utility as a synthetic intermediate, particularly in the creation of substituted 2-aminoimidazole-4-ones for treating cognitive disorders like Alzheimer's disease, necessitates unambiguous structural confirmation and purity assessment.[1] Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and electronic environment.

This in-depth technical guide provides a comprehensive overview of the principal spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data dump, focusing on the causality behind experimental choices and the logic of spectral interpretation to ensure a thorough understanding of the molecule's identity and properties.

Molecular Structure and Spectroscopic Implications

The structure of this compound (Molecular Formula: C₈H₈BrNO₂, Molecular Weight: 230.06 g/mol ) contains several key features that give rise to characteristic spectroscopic signals.[3][4] Understanding these features is fundamental to interpreting the data obtained from various analytical methods.

-

Chiral Center: The α-carbon, bonded to the amino group, carboxyl group, phenyl ring, and a hydrogen atom, is a chiral center.

-

Aromatic Ring: The 3-bromophenyl group contains four aromatic protons in distinct electronic environments, which will lead to complex splitting patterns in the ¹H NMR spectrum.

-

Functional Groups: The carboxylic acid (-COOH) and primary amine (-NH₂) groups possess labile protons and characteristic vibrational frequencies, making them readily identifiable by NMR and IR spectroscopy, respectively.

Below is a diagram illustrating the molecular structure with key atoms labeled for reference in the subsequent spectroscopic analysis.

Caption: Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Application

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei, such as ¹H (protons).[5][6][7][8][9] When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, a phenomenon known as resonance.[5][7] The precise resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing detailed information about the structure of a molecule.[5][7] For this compound, ¹H NMR is used to identify the number of different types of protons, their relative quantities (integration), and their connectivity through spin-spin coupling.[7]

Experimental Protocol

A robust ¹H NMR spectrum can be acquired using the following standardized procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆). D₂O is often chosen for its ability to exchange with labile protons (NH₂ and COOH), causing their signals to disappear, which can aid in peak assignment. DMSO-d₆ is useful for observing these labile protons.

-

Instrumentation: Transfer the solution to a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

-

Processing: Process the resulting Free Induction Decay (FID) signal by applying a Fourier transform, followed by phase and baseline correction.[6] Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Caption: General workflow for NMR spectroscopic analysis.

Data Interpretation

The following table summarizes the predicted ¹H NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm).

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6-7.8 ppm | m | 2H | Ar-H | Protons ortho and para to the bromine are deshielded. |

| ~7.3-7.5 ppm | m | 2H | Ar-H | Protons meta to the bromine atom. |

| ~5.2 ppm | s | 1H | α-CH | The α-proton is adjacent to the electron-withdrawing phenyl, amino, and carboxyl groups. |

| Broad | s | 3H | -NH ₂ & -COOH | Labile protons; signal is often broad and its position is concentration/solvent dependent. Can be exchanged with D₂O. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Application

¹³C NMR spectroscopy operates on the same fundamental principles as ¹H NMR, but observes the ¹³C isotope.[5] Although the natural abundance of ¹³C is low (~1.1%), modern NMR techniques allow for the routine detection of carbon signals. Each unique carbon atom in a molecule typically produces a distinct signal, making ¹³C NMR an invaluable tool for determining the carbon skeleton.

Experimental Protocol

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the acquisition parameters, which are adjusted to account for the lower sensitivity and longer relaxation times of the ¹³C nucleus. A proton-decoupled experiment is standard, which simplifies the spectrum so that each unique carbon appears as a single line.

Data Interpretation

Below are the predicted ¹³C NMR chemical shifts for this compound.

| Chemical Shift (δ) | Assignment | Rationale |

| ~175 ppm | C =O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~135-140 ppm | Ar-C | Quaternary aromatic carbon attached to the α-carbon. |

| ~130-133 ppm | Ar-C H | Aromatic carbons. |

| ~122 ppm | Ar-C -Br | The carbon directly bonded to bromine. |

| ~58 ppm | α-C H | The α-carbon is shifted downfield due to attached heteroatoms and the phenyl ring. |

Infrared (IR) Spectroscopy

Principle and Application

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching and bending).[10][11][12] Specific functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹).[11][12] Therefore, an IR spectrum provides a "fingerprint" that is highly effective for identifying the functional groups present in a sample.[10]

Experimental Protocol

-

Sample Preparation: Samples can be examined directly in the solid state.[13] A common method is the Attenuated Total Reflectance (ATR) technique, where a small amount of the solid sample is pressed firmly against a crystal (e.g., diamond or germanium).

-

Background Scan: An initial scan of the empty ATR crystal is taken to obtain a background spectrum.

-

Sample Scan: The sample is placed on the crystal, and the sample spectrum is recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation

The IR spectrum of this compound is expected to show several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400-2400 (broad) | O-H Stretch | Carboxylic Acid | The very broad nature of this peak is due to extensive hydrogen bonding. |

| 3200-3400 | N-H Stretch | Primary Amine | A primary amine typically shows two bands (symmetric and asymmetric stretches) in this region. |

| ~3050 | C-H Stretch | Aromatic | Characteristic stretching vibration for sp² C-H bonds. |

| ~1710 | C=O Stretch | Carboxylic Acid | A strong, sharp absorption typical for a carbonyl group in a carboxylic acid. |

| ~1600 | N-H Bend | Primary Amine | Bending vibration of the N-H bonds. |

| ~1580, ~1470 | C=C Stretch | Aromatic Ring | Characteristic ring stretching vibrations. |

| ~1250 | C-O Stretch | Carboxylic Acid | Stretching of the carbon-oxygen single bond. |

| ~780, ~690 | C-H Bend | Aromatic | Out-of-plane bending ("wagging") vibrations indicative of meta-substitution. |

Mass Spectrometry (MS)

Principle and Application

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for polar, thermally labile molecules like amino acids, as it generates ions with minimal fragmentation.[15][16][17]

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent mixture, such as methanol/water with a small amount of formic acid to promote protonation ([M+H]⁺).

-

Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: A high voltage is applied to the liquid as it exits a capillary, creating a fine spray of charged droplets.[14][15] Solvent evaporation leads to the formation of gas-phase ions.[14]

-

Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.[14]

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Data Interpretation

For this compound (MW = 230.06), high-resolution mass spectrometry (HRMS) using ESI would be expected to show:

-

Molecular Ion Peak ([M+H]⁺): A prominent signal at m/z ≈ 231.9847 (for C₈H₉⁷⁹BrNO₂⁺) and ≈ 233.9827 (for C₈H₉⁸¹BrNO₂⁺). The characteristic isotopic pattern of bromine, with two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in two peaks of almost equal intensity separated by approximately 2 m/z units. This is a definitive indicator of the presence of a single bromine atom.

-

Fragmentation: While ESI is a soft ionization method, some fragmentation can be induced. Common fragmentation pathways for amino acids include the loss of water (-18 Da) or the loss of the carboxylic acid group as CO₂ and H₂O (-46 Da).

| m/z (Predicted) | Ion | Rationale |

| 232 / 234 | [M+H]⁺ | Protonated molecular ion, showing the 1:1 isotopic pattern for Bromine. |

| 186 / 188 | [M-COOH]⁺ | Loss of the carboxylic acid group (45 Da). |

Integrated Spectroscopic Analysis: A Summary

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity.

-

MS confirms the molecular weight (230.06 g/mol ) and the presence of one bromine atom.

-

IR identifies the key functional groups: a carboxylic acid (broad O-H, sharp C=O), a primary amine (N-H stretches), and an aromatic ring.

-

¹³C NMR confirms the presence of eight distinct carbon environments, including a carbonyl carbon, an α-carbon, and six aromatic carbons.

-

¹H NMR reveals the specific arrangement of protons, showing the signals for the aromatic ring, the single α-proton, and the labile amine/acid protons, confirming the overall connectivity of the molecule.

By synthesizing the information from these orthogonal techniques, a researcher can confidently confirm the structure and assess the purity of this compound, ensuring its suitability for downstream applications in research and development.

References

-

Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]

-

Michigan State University Department of Chemistry. Principles of FTIR Spectroscopy. [Link]

-

Kruve, A. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(7), M111.009407. [Link]

-

Edwards, J. C. Principles of NMR. Process NMR Associates LLC. [Link]

-

Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

-

Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

-

Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

-

JASCO Global. (2022). Principles of infrared spectroscopy (3) Principle of FTIR spectroscopy. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

FindLight. (2019). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. [Link]

-

Agilent Technologies. Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

Innovatech Labs. (2022). How Does FTIR Analysis Work? [Link]

-

LookChem. Cas 79422-73-4,this compound. [Link]

-

University of Calgary. Ch13 - Sample IR spectra. [Link]

Sources

- 1. This compound | 79422-73-4 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. longdom.org [longdom.org]

- 6. process-nmr.com [process-nmr.com]

- 7. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 8. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 9. microbenotes.com [microbenotes.com]

- 10. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 11. agilent.com [agilent.com]

- 12. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 16. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 17. phys.libretexts.org [phys.libretexts.org]

Navigating the Structural Maze: An In-depth Technical Guide to the NMR Analysis of 2-amino-2-(3-bromophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering a detailed roadmap of a molecule's atomic framework. This guide provides a comprehensive, in-depth analysis of the NMR spectroscopic characterization of 2-amino-2-(3-bromophenyl)acetic acid , a compound of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data, delving into the strategic rationale behind the analytical workflow, ensuring a robust and self-validating approach to structural confirmation. The principles and methodologies detailed herein are broadly applicable to the characterization of complex small molecules, serving as a valuable resource for scientists at all levels of experience.

The Molecular Blueprint: Structure of this compound

Before delving into the intricacies of its NMR spectra, it is essential to visualize the molecular architecture of this compound. The structure, identified by its CAS number 79422-73-4, features a chiral center at the alpha-carbon, an aromatic ring with a bromine substituent at the meta position, an amino group, and a carboxylic acid moiety.[1] This arrangement of functional groups gives rise to a unique and interpretable set of NMR signals.

Figure 1: Molecular structure of this compound.

Part 1: Unraveling the Proton Environment - ¹H NMR Spectroscopy

The ¹H NMR spectrum provides the initial and most sensitive glimpse into the proton framework of a molecule. For this compound, we anticipate distinct signals corresponding to the aromatic protons, the alpha-proton, and the exchangeable protons of the amino and carboxylic acid groups.

Predicted ¹H NMR Spectrum

Based on established chemical shift principles and data from analogous structures, the predicted ¹H NMR spectrum in a common solvent like DMSO-d₆ would exhibit the following features:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Hα | ~4.5 - 5.0 | Singlet (or broad singlet) | - |

| Aromatic H (H-2, H-4, H-5, H-6) | ~7.2 - 7.8 | Complex multiplet | ortho: 6-10 Hz, meta: 2-4 Hz |

| NH₂ | ~2.0 - 4.0 (variable) | Broad singlet | - |

| COOH | ~10.0 - 13.0 (variable) | Broad singlet | - |

Rationale for Predictions:

-

Alpha-Proton (Hα): The proton attached to the chiral carbon is deshielded by the adjacent electron-withdrawing carboxylic acid and amino groups, as well as the aromatic ring. Its chemical shift is expected to be in the range typical for alpha-protons of amino acids.

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically 7.0-8.0 ppm). The bromine atom and the substituted acetic acid group will influence their precise chemical shifts and give rise to a complex splitting pattern due to ortho and meta couplings.[2][3][4][5] The expected pattern would be a complex multiplet, as the four aromatic protons are chemically non-equivalent.

-

Exchangeable Protons (NH₂ and COOH): The protons of the amino and carboxylic acid groups are acidic and readily exchange with deuterium from the solvent (if D₂O is present) or with trace amounts of water. This exchange process often leads to broad signals, and their chemical shifts are highly dependent on concentration, temperature, and solvent.

Part 2: Mapping the Carbon Skeleton - ¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct view of the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single line, simplifying the spectrum significantly.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum of this compound is as follows:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Cα | ~55 - 65 |

| C=O (Carboxylic acid) | ~170 - 180 |

| Aromatic C-Br | ~120 - 125 |

| Aromatic C-1 (attached to Cα) | ~135 - 145 |

| Other Aromatic C-H | ~125 - 135 |

Rationale for Predictions:

-

Alpha-Carbon (Cα): This carbon is attached to an amino group and a carboxylic acid, placing its chemical shift in a predictable downfield region.

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is highly deshielded due to the double bond to one oxygen and a single bond to another, resulting in a chemical shift in the far downfield region.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon directly bonded to the bromine atom (C-Br) will be influenced by the heavy atom effect, which can cause a shift that is counterintuitive to simple electronegativity arguments.[6][7] The ipso-carbon (C-1) attached to the amino acid moiety will also have a characteristic chemical shift. The remaining four aromatic carbons will appear in the typical aromatic region.

Part 3: Connecting the Dots - 2D NMR Spectroscopy

While 1D NMR provides a foundational understanding, 2D NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and confirming the overall molecular structure.

Experimental Workflow for Structural Elucidation

Figure 2: A typical 2D NMR workflow for structural elucidation.

-

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[8] For this compound, COSY is crucial for establishing the connectivity between the protons on the aromatic ring. Cross-peaks will reveal which aromatic protons are adjacent to one another.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons.[9][10][11][12][13] It is an essential tool for definitively assigning the carbon signals for all protonated carbons. For our target molecule, HSQC will directly link the Hα signal to the Cα signal and each aromatic proton signal to its corresponding carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart.[14][15][16][17][18] HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. Key expected HMBC correlations for this compound include:

-

Correlations from Hα to the carbonyl carbon (C=O) and the ipso-aromatic carbon (C-1).

-

Correlations from the aromatic protons to neighboring and more distant aromatic carbons, helping to confirm their assignments.

-

Part 4: Experimental Protocols - A Self-Validating System

The integrity of NMR data is fundamentally linked to meticulous experimental execution. The following protocols are designed to ensure high-quality, reproducible results.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[19][20][21][22][23]

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment, or CD₃OD). The choice of solvent can influence the chemical shifts of exchangeable protons.[19][20][21][22] Ensure the sample is fully dissolved; sonication may be used if necessary.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[21][22]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

1D NMR Data Acquisition

Figure 3: Step-by-step workflow for 1D NMR data acquisition.[24][25][26]

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Select a standard one-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., -2 to 14 ppm).

-

Set an appropriate number of scans (typically 8 to 16 for good signal-to-noise).

-

-

¹³C NMR Acquisition:

-

Select a proton-decoupled pulse program.

-

Set the spectral width to encompass all expected carbon signals (e.g., 0 to 200 ppm).

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of ¹³C (e.g., 128 to 1024 or more, depending on concentration).

-

2D NMR Data Acquisition

-

COSY:

-

HSQC:

-

Load a standard gradient-enhanced, sensitivity-enhanced HSQC parameter set.[9][10][11][12][13]

-

Set the spectral width of the proton dimension (F2) to match the ¹H spectrum and the carbon dimension (F1) to cover the expected range of protonated carbons.

-

The number of scans per increment will depend on the sample concentration.

-

-

HMBC:

Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to convert the time-domain data into the frequency-domain spectra.

-

Phasing and Baseline Correction: Manually or automatically phase the spectra to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).

-

Peak Picking and Integration (1D): Identify the chemical shift of each peak and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Cross-Peak Analysis (2D): Analyze the cross-peaks in the 2D spectra to establish correlations and build the molecular structure.

Conclusion

The comprehensive NMR analysis of this compound, employing a logical progression from 1D to 2D techniques, provides an unambiguous confirmation of its chemical structure. This in-depth guide, grounded in the principles of NMR spectroscopy and best practices for experimental execution, serves as a robust framework for the structural elucidation of complex organic molecules. For researchers in drug discovery and development, the ability to confidently and efficiently determine molecular structures is paramount, and the methodologies outlined herein are designed to meet this critical need.

References

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. (2023-08-29). [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018-04-02). [Link]

-

JEOL. NMR Sample Preparation. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Fraser, R. R. (1966). The substituent effect on vicinal proton coupling constants in monosubstituted benzenes. Canadian Journal of Chemistry, 44(23), 2737-2742. [Link]

-

Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11), 2594-2599. [Link]

-

IMSERC. TUTORIAL: 2D HMBC EXPERIMENT. [Link]

-

Shared Instrumentation Facility. HSQC. [Link]

-

University of Wisconsin-Madison. 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. [Link]

-

University of California, San Diego. 1D NMR Acquisition Quick Guide. [Link]

-

YouTube. HSQC Setup and Acquisition. (2020-07-25). [Link]

-

UT Health San Antonio. Stepbystep procedure for NMR data acquisition. [Link]

-

Hoch, J. C., & Stern, A. S. (2008). NMR data processing. John Wiley & Sons. [Link]

-

IMSERC. TUTORIAL: Phase-sensitive ge-2D HSQC EXPERIMENT. [Link]

-

IMSERC. TUTORIAL: ge-2D 1H-31P HMBC EXPERIMENT. [Link]

-

Fraser, R. R., & Schuber, F. J. (1969). The effect of substituents on geminal proton–proton coupling constants. Canadian Journal of Chemistry, 47(10), 1671-1676. [Link]

-

Indiana University NMR Facility. 2D HMQC and HSQC (VnmrJ ChemPack). [Link]

-

Govil, G. (1967). Proton spin-spin interactions in m-disubstituted benzenes. Molecular Physics, 12(3), 293-298. [Link]

-

JoVE. Video: NMR Spectroscopy of Benzene Derivatives. (2025-05-22). [Link]

-

MATLAB Central File Exchange. NMR Data Processing and Analysis. (2024-06-14). [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

-

UT Health San Antonio. Processing HSQC data. [Link]

-

YouTube. MestreNova Tutorial : A quick guide on NMR analysis processing. (2017-05-05). [Link]

-

UC Davis NMR Facility. Acquisition of COSY Spectra on the Gemini-300. [Link]

-

University of Utah. COSY on the U400. [Link]

-

Wider, G., & Dreier, L. (2004). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 101(51), 17697-17702. [Link]

-

Oxford Instruments Magnetic Resonance. 2D NMR experiments at 60 MHz: COSY-90 and COSY-45 Application Note 10. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. (2014-08-21). [Link]

-

Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes*. The Journal of Chemical Physics, 37(11), 2594-2599. [Link]

-

SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). [Link]

-

Bruker. 1D Acquisition. (2018-09-20). [Link]

-

University of California, Riverside. HSQC and HMBC for Topspin. (2020-09-16). [Link]

-

University of Wisconsin-Madison. SBS for COSY-, DQCOSY- and TOCSY-Type Experiments. (2014-05-17). [Link]

-

Bruker. TopSpin Guide Book Basic NMR Experiments. (2017-04-20). [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

Chemaxon. NMR Predictor. [Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016-04-25). [Link]

-

NMRDB.org. Simulate and predict NMR spectra. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

virtual Chemistry 3D. 13C NMR predictor. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. pubs.aip.org [pubs.aip.org]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 7. mathworks.com [mathworks.com]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. HSQC – Shared Instrumentation Facility [wp.nyu.edu]

- 10. youtube.com [youtube.com]

- 11. TUTORIAL: Phase-sensitive ge-2D HSQC EXPERIMENT [imserc.northwestern.edu]

- 12. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 14. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. TUTORIAL: ge-2D 1H-31P HMBC EXPERIMENT [imserc.northwestern.edu]

- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 21. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 22. sites.bu.edu [sites.bu.edu]

- 23. scribd.com [scribd.com]

- 24. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 25. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 26. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]

- 27. nmr.ucdavis.edu [nmr.ucdavis.edu]

- 28. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Infrared Spectroscopy of 2-amino-2-(3-bromophenyl)acetic acid

Introduction

2-amino-2-(3-bromophenyl)acetic acid is a substituted α-amino acid that serves as a valuable building block and intermediate in the synthesis of various pharmaceutical compounds. Its utility in drug development, particularly for creating novel therapeutic agents, necessitates rigorous analytical characterization. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the molecular structure and identifying the key functional groups within the molecule. This guide offers a comprehensive analysis of the IR spectrum of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge to interpret its spectral features with confidence. We will delve into the causality behind experimental choices, establish a self-validating protocol for analysis, and ground our interpretations in established spectroscopic principles.

Chapter 1: Molecular Structure and the Zwitterionic State

To effectively interpret the IR spectrum, one must first understand the molecule's structure. This compound comprises a central alpha-carbon bonded to four distinct groups:

-

A primary amine (-NH₂)

-

A carboxylic acid (-COOH)

-

A hydrogen atom (-H)

-

A 3-bromophenyl group (a meta-substituted aromatic ring)

A critical consideration for the IR analysis of amino acids in the solid state is their existence as zwitterions . Due to an intramolecular acid-base transfer, the acidic proton from the carboxylic acid group is donated to the basic amine group. This results in a molecule with both a positive and a negative formal charge: a carboxylate anion (-COO⁻) and a protonated amine or ammonium group (-NH₃⁺). In aqueous solutions and the solid phase, this zwitterionic form is more stable and therefore predominates[1][2]. Consequently, the solid-state IR spectrum will reflect the vibrational modes of the -NH₃⁺ and -COO⁻ groups, not the -NH₂ and -COOH groups. This distinction is paramount for accurate spectral interpretation.

Chapter 2: Experimental Protocol for Solid-State IR Analysis

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. For a crystalline solid like this compound, the Potassium Bromide (KBr) pressed pellet technique is the gold standard, as it minimizes spectral interference and produces high-resolution data.

Step-by-Step KBr Pellet Preparation Protocol:

-

Material Purity: Ensure the use of high-purity, spectroscopy-grade KBr powder. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) but is hygroscopic. It must be stored in a desiccator and dried in an oven prior to use to eliminate interfering water bands.

-

Grinding: Add approximately 1-2 mg of the this compound sample to an agate mortar. Add about 100-200 mg of the dried KBr powder. The optimal sample concentration in KBr is between 0.2% and 1%.

-

Homogenization: Gently grind the mixture with an agate pestle for several minutes. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation (typically <2 microns) to minimize light scattering, which can cause distorted peak shapes and sloping baselines. The final mixture should appear as a fine, homogeneous powder.

-

Pellet Pressing: Transfer the powder to a pellet press die. Assemble the die and apply pressure using a hydraulic press (typically 7-10 tons) for several minutes. This will fuse the KBr and sample into a thin, transparent, or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum. A good pellet will be clear and free of cracks, resulting in a flat baseline and sharp, well-defined absorption peaks.

Chapter 3: Interpreting the IR Spectrum of this compound

The IR spectrum provides a unique fingerprint of the molecule. The analysis is best approached by examining distinct regions of the spectrum and assigning the observed absorption bands to the vibrational modes of the molecule's functional groups, keeping the zwitterionic structure in mind.

Summary of Expected IR Absorption Bands (Zwitterionic Form)

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3300 - 2600 | Broad, Strong | N-H Stretch | Ammonium (-NH₃⁺) group |

| ~3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic C-H (sp²) |

| 1650 - 1550 | Strong | C=O Asymmetric Stretch | Carboxylate (-COO⁻) group |

| 1610 - 1500 | Medium | N-H Bending | Ammonium (-NH₃⁺) group |

| ~1600 & ~1475 | Medium to Weak | C=C Ring Stretch | Aromatic ring skeletal vibrations |

| ~1400 | Medium | C=O Symmetric Stretch | Carboxylate (-COO⁻) group |

| 810 - 750 | Strong | C-H Out-of-Plane Bend | meta-disubstituted aromatic ring |

| 725 - 680 | Strong | C-H Out-of-Plane Bend | meta-disubstituted aromatic ring |

| ~1075 & ~1030 | Medium | C-Br Stretch | Aryl bromide |

Detailed Spectral Region Analysis

-

The 4000-2500 cm⁻¹ Region (N-H, O-H, and C-H Stretching) In the zwitterionic form, the most prominent feature in this region is a very broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2600 cm⁻¹. This is characteristic of the N-H stretching vibrations of the ammonium (-NH₃⁺) group[1]. Its breadth is due to extensive hydrogen bonding in the crystal lattice. Superimposed on this broad band, one can expect to find weaker, sharper peaks between 3100-3000 cm⁻¹, which are characteristic of the C-H stretching vibrations of the aromatic ring[3]. The absence of the extremely broad O-H stretch typical of a carboxylic acid dimer (which often extends from 3300-2500 cm⁻¹) is a key piece of evidence for the zwitterionic state[4][5].

-

The 2000-1500 cm⁻¹ Region (Double Bond and Bending Vibrations) This region is highly diagnostic. Instead of a sharp, intense carbonyl (C=O) peak from a carboxylic acid around 1710 cm⁻¹, the spectrum of the zwitterion will be dominated by a strong absorption band between 1650-1550 cm⁻¹. This band is assigned to the asymmetric stretching vibration of the carboxylate (-COO⁻) group[1][6]. The delocalization of the negative charge across the two oxygen atoms gives the C-O bonds a character between a single and double bond, lowering the frequency from a true C=O stretch. Also present in this region are the N-H bending (scissoring) vibrations of the -NH₃⁺ group, typically appearing between 1610-1500 cm⁻¹[1]. The skeletal C=C stretching vibrations of the aromatic ring usually appear as two medium-intensity bands near 1600 cm⁻¹ and 1475 cm⁻¹[3][7].

-

The Fingerprint Region (<1500 cm⁻¹) This region contains a wealth of structural information from complex bending and stretching vibrations.

-

Carboxylate Symmetric Stretch: A medium-intensity band around 1400 cm⁻¹ corresponds to the symmetric stretch of the -COO⁻ group[1][6]. The presence of both the asymmetric and symmetric carboxylate stretches is definitive proof of this functional group.

-

Aromatic C-H Bending: The substitution pattern on the benzene ring gives rise to strong C-H out-of-plane (oop) bending bands. For a meta-disubstituted ring, two characteristic strong bands are expected: one in the range of 810-750 cm⁻¹ and another between 725-680 cm⁻¹[8][9][10].

-

Carbon-Bromine Stretch: The C-Br stretching vibration for an aryl bromide typically appears as medium-intensity bands around 1075 cm⁻¹ and 1030 cm⁻¹[11]. The presence of a band in this region, in conjunction with the aromatic oop bands, confirms the 3-bromophenyl moiety. The C-Br stretch can also occur at lower frequencies (690-515 cm⁻¹) but the aryl C-Br vibration near 1075 cm⁻¹ is often observable[11][12][13].

-

Chapter 4: Integrated Workflow and Data Validation

A robust analytical workflow ensures that the generated data is reliable and the interpretation is sound. The process is a self-validating system where each piece of spectral evidence corroborates the others to confirm the molecular identity.

Logical Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical steps from sample acquisition to final structural confirmation.

Caption: Workflow for IR analysis of this compound.

Trustworthiness Through Self-Validation

The confidence in the structural assignment comes not from identifying a single peak, but from the congruence of the entire spectrum with the expected zwitterionic structure. The key validation points are:

-